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3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Pharmaceutical quality control USP compendial standards Regulatory submission requirement

3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS 849903-79-3), officially designated as Paliperidone USP Related Compound A, is a pharmacopoeial reference standard. Chemically, it is the 3-ethyl-9-hydroxy analog of the atypical antipsychotic paliperidone, where the 3-(2-(4-fluorophenyl)ethyl) side chain is replaced by a simple ethyl group.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 849903-79-3
Cat. No. B566296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
CAS849903-79-3
SynonymsPaliperidone Related Compound A; 
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCCC1=C(N=C2C(CCCN2C1=O)O)C
InChIInChI=1S/C11H16N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h9,14H,3-6H2,1-2H3
InChIKeyMTOYCHPCXMAGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS 849903-79-3): What It Is and Why It Is Not a Routine Paliperidone Analog


3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS 849903-79-3), officially designated as Paliperidone USP Related Compound A, is a pharmacopoeial reference standard . Chemically, it is the 3-ethyl-9-hydroxy analog of the atypical antipsychotic paliperidone, where the 3-(2-(4-fluorophenyl)ethyl) side chain is replaced by a simple ethyl group [1]. This structural simplification eliminates the benzisoxazole–piperidine pharmacophore, yielding a compound (C₁₁H₁₆N₂O₂; MW 208.26) that is biologically inactive but analytically critical. It is not a drug candidate or a research tool for pharmacology; it is a specific, regulatory-defined marker used exclusively for quality control, method validation, and impurity profiling of paliperidone active pharmaceutical ingredient (API) and paliperidone palmitate finished dosage forms [2].

Why a Generic 'Paliperidone Impurity Standard' Cannot Replace 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (849903-79-3) in Regulated Workflows


In regulated pharmaceutical analysis, the phrase 'paliperidone impurity' encompasses dozens of structurally distinct compounds—process intermediates, degradation products, and side-reaction byproducts [1]. A generic 'impurity standard' may correspond to paliperidone N-oxide, paliperidone ketone, or a defluoro analog, each with different chromatographic behavior and regulatory significance [2]. USP Related Compound A is unequivocally defined as the 3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one entity . Substituting this with an alternative impurity standard—even one of high nominal purity—can produce incorrect relative retention time (RRT) values, compromise system suitability criteria, and lead to out-of-specification results during ANDA batch release testing. The critical differentiation is not chemical similarity but regulatory identity: only this specific CAS registry number (849903-79-3) and USP designation satisfy the monograph requirements for paliperidone and paliperidone palmitate quality control .

Quantitative Differentiation Evidence: 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (849903-79-3) vs. Closest Analogs and Alternatives


Regulatory Identity and Compendial Specificity: Why Only This CAS Number Is Cited in USP Monographs for Paliperidone Quality Control

The USP does not recognize generic 'paliperidone impurity' as a valid reference material. For the analysis of paliperidone and paliperidone palmitate, the USP monograph explicitly designates this compound as 'Paliperidone Related Compound A' . This designation carries specific regulatory weight that other structurally similar compounds do not possess. In the USP Paliperidone Palmitate monograph, Related Compound A is specified as a required reference standard for system suitability testing and impurity quantification [1]. No alternative CAS number or structural analog is listed as interchangeable, meaning any regulatory filing (ANDA, NDA, DMF) that substitutes a different compound risks citation for non-compliance with compendial requirements.

Pharmaceutical quality control USP compendial standards Regulatory submission requirement

Chromatographic Differentiation: Relative Retention Time (RRT) Comparison with Paliperidone and Other USP-Specified Impurities

In the validated stability-indicating RP-LC method for paliperidone, Paliperidone Related Compound A (designated Imp-A) exhibits a relative retention time (RRT) of 0.76 and a response factor (RF) of 1.50 relative to paliperidone (RRT = 1.00, RF = 1.00) [1]. This chromatographic behavior is distinct from other USP-specified related compounds: Related Compound B (Imp-B) has an RRT of 0.63 (RF 0.96), and Related Compound C (Imp-C) has an RRT of 0.87 (RF 1.76). The resolution between Imp-A and paliperidone is 4.04, exceeding the USP system suitability requirement of NLT 2.0 [1]. These values are method- and column-specific but demonstrate that Related Compound A occupies a unique chromatographic space that cannot be replicated by other paliperidone impurities or structurally similar surrogates.

HPLC method validation System suitability Impurity profiling

Certified Purity and Traceability: USP Reference Standard vs. Research-Grade Material from Non-Compendial Sources

USP Paliperidone Related Compound A is supplied as a pharmaceutical primary standard with a lot-specific Certificate of Analysis (CoA) that certifies identity, purity, and assay value traceable to USP compendial methods . In contrast, research-grade 3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one from non-certified vendors typically provides only a generic purity statement (e.g., '≥97%' or '≥98%' by HPLC) without compendial traceability . The absence of a USP CoA means the user must independently qualify the material—performing identity testing, purity determination, and establishing traceability—a process that typically requires 2–4 weeks of analytical effort and can delay project timelines. USP reference standards are accepted by FDA, EMA, and other regulatory agencies without additional qualification .

Reference standard certification CoA documentation Regulatory audit readiness

Multi-Compendial Compliance: USP, EP, JP, and BP Recognition vs. Single-Pharmacopoeia or Non-Pharmacopoeial Standards

According to the manufacturer's characterization, Paliperidone Related Compound A complies with rigorous regulatory requirements defined by USP, EMA (European Pharmacopoeia context), JP (Japanese Pharmacopoeia), and BP (British Pharmacopoeia) [1]. This multi-compendial recognition means a single purchased lot can serve testing requirements for products destined for the US, EU, Japanese, and UK markets. In contrast, alternative reference materials from specialist impurity vendors are often qualified against a single pharmacopoeia or are explicitly labeled 'for research use only' with no regulatory recognition [2]. The practical consequence is that a laboratory supporting global submissions would need to purchase and qualify separate standards for each jurisdiction, increasing procurement complexity and inventory management burden.

Global regulatory compliance Multi-compendial methods Pharmacopoeia harmonization

Stability-Indicating Power: Quantified Degradation Behavior Under ICH Stress Conditions and Role in Forced Degradation Studies

In a comprehensive forced degradation study of paliperidone palmitate under ICH Q1A(R2) conditions, Related Compound A (Imp-A) was observed as a distinct degradation product under oxidative stress (H₂O₂, 0.3%, room temperature, 10 minutes) and acid hydrolysis (3 N HCl, room temperature, 4 hours) [1]. Under acid hydrolysis, Imp-A (Impurity-B in that paper's nomenclature) was identified as the major degradation product, accounting for 11.8% of total degradation with paliperidone palmitate recovery dropping to 81.2% [1]. This behavior is chemically rational: the 3-ethyl-9-hydroxy-pyrido[1,2-a]pyrimidin-4-one core represents the intact heterocyclic scaffold sans the benzisoxazole–piperidine side chain, making it a marker for hydrolytic cleavage of the paliperidone molecule. Other impurities such as Impurity-D (oxidation product) and unknown degradants were observed at lower levels (e.g., Impurity-D at 0.4% under oxidation) [1]. The specific and quantitative formation of Related Compound A under acid hydrolysis makes it an indispensable marker for monitoring API stability and for demonstrating that a stability-indicating method can detect and quantify the primary degradation pathway.

Forced degradation Stability-indicating method Degradation pathway identification

Optimal Application Scenarios for 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (849903-79-3) Based on Verified Differentiation Evidence


System Suitability Testing and Impurity Method Validation for Paliperidone API per USP Monograph

This compound is the compendial reference standard for establishing system suitability in HPLC and UPLC methods for paliperidone and paliperidone palmitate analysis. As demonstrated in validated methods, it provides a relative retention time (RRT) of 0.76 and a resolution of 4.04 against paliperidone, exceeding the USP requirement of NLT 2.0 . Quality control laboratories performing ANDA batch release testing can directly use this standard to verify column performance, mobile phase integrity, and detector response linearity, confident that the resulting chromatographic parameters are accepted by FDA and other regulatory bodies without additional method bridging studies. The availability of a lot-specific USP Certificate of Analysis further simplifies audit readiness .

Forced Degradation Studies for Paliperidone Palmitate Injectable Formulations to Identify the Primary Hydrolytic Degradation Pathway

Under ICH Q1A(R2) forced degradation conditions, Paliperidone Related Compound A is the dominant degradation product formed via acid hydrolysis of paliperidone palmitate (11.8% of total degradation) . Analytical development laboratories conducting stability-indicating method validation must spike degraded samples with this standard to confirm peak identity and demonstrate that the analytical method can resolve this critical degradant from the API and other impurities. Without this specific standard—as opposed to a different impurity or a generic degradation marker—the laboratory cannot conclusively establish the selectivity of the method for the primary degradation pathway, which is a core requirement of ICH Q2(R1) and a frequent focus of FDA method validation deficiency letters.

Regulatory Submission Support (ANDA/NDA/DMF) for Generic Paliperidone Products Requiring Multi-Compendial Compliance

For pharmaceutical companies filing generic paliperidone applications in multiple jurisdictions (US, EU, Japan, UK), this standard's recognition by USP, EMA/EP, JP, and BP eliminates the need to qualify separate reference materials for each market . This is documented by Veeprho's certification that the product complies with requirements of all four major pharmacopoeias . The procurement and regulatory affairs teams can cite one reference material in all submission dossiers, simplifying the chemistry, manufacturing, and controls (CMC) section and reducing cross-referencing complexity. This multi-compendial status is a distinct procurement advantage that non-certified or single-pharmacopoeia standards cannot offer.

Synthetic Process Development and Quality-by-Design (QbD) Control of Paliperidone Manufacturing

Related Compound A is the 3-ethyl analog of paliperidone that can form as a process impurity when incomplete side-chain alkylation occurs during the synthesis of paliperidone from its 3-unsubstituted or 3-methyl intermediate . Process chemistry teams can use this standard to monitor the efficiency of the 3-(2-(4-fluorophenyl)ethyl) coupling step. By tracking the area percentage of Related Compound A across reaction aliquots, chemists can establish a design space for reaction parameters (temperature, stoichiometry, reaction time) that minimizes this impurity below the ICH Q3A reporting threshold of 0.05% . This quantitative, standard-based approach satisfies QbD requirements for process understanding and control, which is increasingly expected by FDA in ANDA reviews under the Generic Drug User Fee Amendments (GDUFA).

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